1-Naphthaleneacetamide
Overview
Description
1-Naphthaleneacetamide (NAAm) is a synthetic auxin that acts as a rooting hormone . It can be found in commercial products such as Rootone . It is a member of the class of naphthalenes that is naphthalene which is substituted by a 2-amino-2-oxoethyl group at position 1 .
Synthesis Analysis
The synthesis of 1-Naphthaleneacetamide involves two stages. In the first stage, naphth-1-yl acetic acid reacts with 1,3,5-trichloro-2,4,6-triazine and potassium carbonate in tetrahydrofuran. In the second stage, the product from the first stage reacts with ammonium thiocyanate in tetrahydrofuran .Molecular Structure Analysis
The molecular formula of 1-Naphthaleneacetamide is C12H11NO . The InChI string is InChI=1S/C12H11NO/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,13,14) .Physical And Chemical Properties Analysis
1-Naphthaleneacetamide is a white powder . Its molecular weight is 185.22 g/mol . It has a melting point of 180-183 °C .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Environmental Science and Toxicology .
Summary of the Application
1-Naphthaleneacetamide is used in the risk assessment of pesticides. It’s an active substance that’s evaluated for its potential risks and effects on the environment and non-target species .
Methods of Application or Experimental Procedures
The risk assessment involves various tests and analyses. These include evaluating the identity, physical/chemical/technical properties, mammalian toxicity, residues, environmental fate and behaviour, and ecotoxicology of 1-Naphthaleneacetamide .
Fruit Thinning Agent
Specific Scientific Field
This application is in the field of Agriculture and Horticulture .
Summary of the Application
1-Naphthaleneacetamide is used as a fruit thinning agent for a variety of fruits such as apple, pear, peach, and grape. It’s also used for root cuttings and to prevent fruit drop shortly before harvest .
Methods of Application or Experimental Procedures
The compound is applied to the plants during the growth phase. Its action mainly involves inducing abscission of flower buds . In apple cultivation, for example, it’s used in combination with other chemicals in a thinning program .
Results or Outcomes
The use of 1-Naphthaleneacetamide as a thinning agent has been found to increase the overall value of fruit because the reduction in crop load increases the size of fruit that remain . It also improves red color in some varieties .
Plant Growth Regulation
Specific Scientific Field
This application is in the field of Botany and Agriculture .
Summary of the Application
1-Naphthaleneacetamide (1-NAD) is a plant growth regulator and a natural plant growth hormone that is important for seed and root development . It has been widely used in agriculture for more than 60 years as a component in many commercial plant rooting and horticultural formulations .
Methods of Application or Experimental Procedures
The compound is applied to the plants during the growth phase. Its action mainly involves inducing abscission of flower buds . The solubilizing action has been supplemented and confirmed by few theoretically calculated spectral parameters like, empirical fluorescence coefficient (kf), quantum yield ( \uF066 f ), molar extinction coefficient (ε) and Stokes’ shift values .
Results or Outcomes
The use of 1-Naphthaleneacetamide as a plant growth regulator has been found to increase the overall value of fruit because the reduction in crop load increases the size of fruit that remain . It also improves red color in some varieties .
Root Induction
Specific Scientific Field
This application is in the field of Horticulture .
Summary of the Application
1-Naphthaleneacetamide is used to induce root formation in various plant types . It’s also used for the vegetative propagation of plants from stem and leaf cuttings .
Methods of Application or Experimental Procedures
The compound is applied to the plants during the growth phase. It can also be applied by spraying it onto plants, which is typical in agricultural use .
Results or Outcomes
The use of 1-Naphthaleneacetamide for root induction has been found to be effective in promoting the growth of numerous fruits, for root cuttings and as a fruit thinning agent .
Seed Germination
Specific Scientific Field
This application is in the field of Botany and Agriculture .
Summary of the Application
1-Naphthaleneacetamide (1-NAD) is a plant growth regulator that is important for seed development . It has been widely used in agriculture for more than 60 years as a component in many commercial plant rooting and horticultural formulations .
Methods of Application or Experimental Procedures
The compound is applied to the seeds during the germination phase. Its action mainly involves inducing the growth of the seed . The solubilizing action has been supplemented and confirmed by few theoretically calculated spectral parameters like, empirical fluorescence coefficient (kf), quantum yield ( \uF066 f ), molar extinction coefficient (ε) and Stokes’ shift values .
Results or Outcomes
The use of 1-Naphthaleneacetamide for seed germination has been found to be effective in promoting the growth of numerous plants .
Flower Induction
Specific Scientific Field
This application is in the field of Horticulture .
Summary of the Application
1-Naphthaleneacetamide is used to induce flower formation in various plant types . It’s also used for the vegetative propagation of plants from stem and leaf cuttings .
Methods of Application or Experimental Procedures
The compound is applied to the plants during the growth phase. It can also be applied by spraying it onto plants, which is typical in agricultural use .
Results or Outcomes
The use of 1-Naphthaleneacetamide for flower induction has been found to be effective in promoting the growth of numerous fruits .
Safety And Hazards
properties
IUPAC Name |
2-naphthalen-1-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNJVKMNNVCYEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020914 | |
Record name | 1-Naphthaleneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-(1-Naphthyl)acetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032710 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.039 mg/mL at 40 °C | |
Record name | 2-(1-Naphthyl)acetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032710 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Naphthaleneacetamide | |
CAS RN |
86-86-2 | |
Record name | 1-Naphthaleneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Naphthyl)acetamide [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-NAPHTHALENEACETAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34862 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Naphthaleneacetamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthaleneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-naphthyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAPHTHALENEACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11KAX3RJ28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-(1-Naphthyl)acetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032710 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184 °C | |
Record name | 2-(1-Naphthyl)acetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032710 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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